molecular formula C8H11ClO3 B2387026 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 2460756-34-5

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid

Cat. No. B2387026
M. Wt: 190.62
InChI Key: WCMKRUOXNXGWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid, also known as CLOC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CLOC is a bicyclic lactone that contains a spirocyclic structure, which makes it an interesting target for synthetic chemists.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown various applications of compounds related to 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid in the field of synthetic chemistry. For instance, the compound ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate was synthesized from a related compound, 1-oxaspiro[2.5]octane-2-carboxylic acid, demonstrating the potential of these spiro compounds in synthesizing diverse chemical structures (Kuroyan et al., 1991). Similarly, the synthesis of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate from ethyl 1-oxaspiro[2,5]octane-2-carboxylate highlights the versatility of these compounds in creating various derivatives (Kuroyan et al., 1991).

Applications in Corrosion Inhibition

Compounds similar to 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid have been studied for their corrosion inhibition properties. Research involving spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, demonstrated effective inhibition of mild steel corrosion in acidic solutions (Chafiq et al., 2020). This suggests potential applications in industrial settings where corrosion resistance is critical.

Role in Organic Synthesis

Spirocyclic compounds related to 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid play a significant role in organic synthesis. The study on the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates exemplifies the use of similar compounds in creating novel dipeptide synthons, indicating their importance in peptide synthesis (Suter et al., 2000). Additionally, the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening further illustrates the utility of these compounds in producing bioactive structures (Santos et al., 2000).

Pharmaceutical Applications

In the pharmaceutical sector, the synthesis of novel thia/oxa-azaspiro[3.4]octanes shows the potential of spirocyclic compounds in drug discovery. These compounds are designed to act as multifunctional and structurally diverse modules, indicating their significance in developing new therapeutic agents (Li et al., 2013).

properties

IUPAC Name

2-chloro-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3/c9-8(6(10)11)5-7(8)1-3-12-4-2-7/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMKRUOXNXGWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.